1-Decanoyl-sn-glycero-3-phosphocholine

micelle formation surface tension critical micelle concentration

1-Decanoyl-sn-glycero-3-phosphocholine (CAS 22248-63-1), also designated as 10:0 Lyso PC, 1-decanoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine, or L-α-lysophosphatidylcholine decanoyl, is a single-chain lysophospholipid belonging to the lysophosphatidylcholine (lysoPC) class. It possesses the molecular formula C₁₈H₃₈NO₇P and a molecular weight of 411.47 g/mol.

Molecular Formula C18H39NO7P+
Molecular Weight 412.5 g/mol
CAS No. 22248-63-1
Cat. No. B1599411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decanoyl-sn-glycero-3-phosphocholine
CAS22248-63-1
Molecular FormulaC18H39NO7P+
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O
InChIInChI=1S/C18H38NO7P/c1-5-6-7-8-9-10-11-12-18(21)24-15-17(20)16-26-27(22,23)25-14-13-19(2,3)4/h17,20H,5-16H2,1-4H3/t17-/m1/s1
InChIKeySECPDKKEUKDCPG-QGZVFWFLSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Decanoyl-sn-glycero-3-phosphocholine (CAS 22248-63-1) Technical Procurement Specification and Class Overview


1-Decanoyl-sn-glycero-3-phosphocholine (CAS 22248-63-1), also designated as 10:0 Lyso PC, 1-decanoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine, or L-α-lysophosphatidylcholine decanoyl, is a single-chain lysophospholipid belonging to the lysophosphatidylcholine (lysoPC) class . It possesses the molecular formula C₁₈H₃₈NO₇P and a molecular weight of 411.47 g/mol . This amphiphilic compound consists of a glycerol backbone esterified at the sn-1 position with a saturated decanoyl (C10:0) fatty acyl chain, a free hydroxyl group at the sn-2 position, and a phosphocholine polar headgroup [1]. As a zwitterionic lysophospholipid, it exhibits surface-active properties and forms micellar aggregates in aqueous solution above its critical micelle concentration (CMC) [2]. The compound is commercially available as a white to off-white powder with typical purity specifications of ≥98% or ≥99% .

Why 1-Decanoyl-sn-glycero-3-phosphocholine Cannot Be Generically Substituted by Other LysoPC Chain-Length Variants


Lysophosphatidylcholines with different acyl chain lengths exhibit fundamentally distinct physicochemical and biological behaviors that preclude simple interchangeability in experimental protocols [1]. The critical micelle concentration (CMC) of lysoPC species decreases by approximately one order of magnitude for every two-carbon increase in acyl chain length, meaning that 10:0 Lyso PC (CMC ≈ 7.0 mM) exists predominantly as monomers under conditions where 16:0 Lyso PC (CMC ≈ 0.007 mM) would already be fully micellar [1]. This divergence directly affects membrane insertion kinetics, hemolytic potency, and transbilayer movement rates, each of which demonstrates strong chain-length dependence [2][3]. Consequently, substituting a C12:0, C14:0, or C16:0 lysoPC for the C10:0 species without adjusting concentration, incubation time, or vehicle composition will yield non-comparable experimental outcomes.

Quantitative Differentiation Evidence for 1-Decanoyl-sn-glycero-3-phosphocholine vs. LysoPC Homologs


Critical Micelle Concentration of 10:0 Lyso PC vs. C12:0, C14:0, and C16:0 LysoPC Homologs

The critical micelle concentration (CMC) of 1-decanoyl-sn-glycero-3-phosphocholine (10:0 Lyso PC) is 7.0 mM, as determined by surface tension measurements using the maximum bubble pressure method [1]. This value is 10-fold higher than that of 1-dodecanoyl-sn-glycero-3-phosphocholine (12:0 Lyso PC, CMC = 0.70 mM), 100-fold higher than that of 1-tetradecanoyl-sn-glycero-3-phosphocholine (14:0 Lyso PC, CMC = 0.070 mM), and 1,000-fold higher than that of 1-hexadecanoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC, CMC = 0.007 mM) [1].

micelle formation surface tension critical micelle concentration

Hemolytic Activity and 50% Hemolysis Concentration of 10:0 Lyso PC vs. C8:0 and C12:0 Analogs

In a comparative study of short-chain phosphatidylcholine hemolytic activities, 1-decanoyl-sn-glycero-3-phosphocholine (C10:0PC) demonstrated an intermediate hemolytic potency relative to its C8:0 and C12:0 counterparts [1]. The concentration required to induce 50% hemolysis of human erythrocytes was 5–10 μM for C10:0PC, compared with 100–200 μM for C8:0PC [1]. The overall order of hemolysis rate was established as C8:0PC > C10:0PC > C12:0PC [1].

erythrocyte hemolysis membrane lysis cytotoxicity

Membrane Transfer Rate of 10:0 Lyso PC vs. C12:0 and C14:0 LysoPC in Liposome-Erythrocyte Systems

The rate of spontaneous transfer between membranes exhibits strong acyl chain length dependence for lysophosphatidylcholines [1]. The experimentally determined transfer rate order is C10:0PC > C12:0PC ≫ C14:0PC [1]. This demonstrates that 1-decanoyl-sn-glycero-3-phosphocholine transfers more rapidly than its longer-chain homologs, a property attributed to its shorter fatty acyl chain [1].

membrane insertion lipid transfer liposome erythrocyte

Absence of Erythrocyte Shape Change Induction by 10:0 LysoPC vs. C12–C18 LysoPC Species

Under non-hemolytic conditions at 37°C, treatment of intact human erythrocytes with C12–C18 lysoPC species resulted in rapid lipid incorporation and induction of crenation (echinocyte formation) [1]. In contrast, 1-decanoyl-sn-glycero-3-phosphocholine (C10-lysoPC) and C8-lysoPC were not incorporated into the erythrocytes and did not induce any shape change [1].

erythrocyte morphology echinocyte membrane incorporation

Transbilayer Movement Rate of 10:0 LysoPC vs. C14, C16, C18 LysoPC Species in Erythrocyte Membranes

The transbilayer movement rate of lysophosphatidylcholine species across the plasma membrane of intact human erythrocytes shows inverse correlation with acyl chain length [1]. Among C8, C10, and C12 lysoPC species, the rate of transbilayer movement increases with decreasing acyl chain length. The same inverse relationship holds true for C14, C16, and C18 lysoPC species [1].

transbilayer movement flip-flop membrane dynamics

Application as Internal Standard for LysoPC Quantification in Trypanosoma cruzi Lipidomics

10:0 Lyso PC (1-decanoyl-sn-glycero-3-phosphocholine) has been specifically validated and employed as an internal standard for quantifying the most abundant lysophosphatidylcholine species present in Trypanosoma cruzi samples . This application leverages the C10:0 chain length, which is distinct from the endogenous lysoPC species found in the parasite, enabling accurate chromatographic separation and mass spectrometric quantification .

internal standard lipidomics mass spectrometry Trypanosoma cruzi

Optimal Research and Industrial Application Scenarios for 1-Decanoyl-sn-glycero-3-phosphocholine Based on Quantified Differentiation


Controlled Membrane Perturbation Studies Requiring Intermediate Hemolytic Potency and Defined CMC

Researchers investigating concentration-dependent membrane effects can leverage the intermediate hemolytic profile of 1-decanoyl-sn-glycero-3-phosphocholine, which exhibits a 50% hemolysis threshold of 5–10 μM—10- to 40-fold lower than C8:0 lysoPC (100–200 μM) but with faster transfer kinetics than C12:0 lysoPC [1]. Its CMC of 7.0 mM ensures that at typical working concentrations (low micromolar range), the compound exists predominantly in monomeric form, providing predictable and interpretable membrane interaction behavior [2].

Quantitative Lipidomics Internal Standard for Trypanosoma cruzi and Related Parasite Research

1-Decanoyl-sn-glycero-3-phosphocholine is a validated internal standard for quantifying endogenous lysoPC species in Trypanosoma cruzi samples [1]. The C10:0 acyl chain is not naturally present at significant levels in T. cruzi lipid extracts, enabling unambiguous chromatographic resolution and accurate normalization in mass spectrometry-based lipidomics workflows [1].

Negative Control for Erythrocyte Shape Change and Membrane Incorporation Studies

Unlike C12–C18 lysoPC species, which incorporate into erythrocyte membranes and induce crenation (echinocyte formation) under non-hemolytic conditions, 1-decanoyl-sn-glycero-3-phosphocholine does not incorporate and produces no morphological change [1]. This property qualifies the compound as a chain-length-matched negative control in experiments designed to probe the structural determinants of lysoPC-induced membrane deformation [1].

Micellization and Interfacial Tension Studies of Short-Chain Lysophospholipids

With a CMC of 7.0 mM, 1-decanoyl-sn-glycero-3-phosphocholine occupies a critical position in the lysoPC homolog series for studies of micellization thermodynamics and surface activity [1]. The 10-fold incremental differences in CMC across the C10→C12→C14→C16 series make the C10:0 species particularly useful as the most soluble, highest-CMC reference point in comparative biophysical investigations of chain-length effects on aggregation behavior [1].

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